(1-Boc-2-Pyrrolidinyl)cyclohexyl ketone

Description

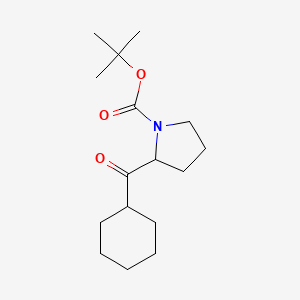

(1-Boc-2-Pyrrolidinyl)cyclohexyl ketone is a specialized organic compound featuring a cyclohexyl ketone moiety linked to a Boc-protected pyrrolidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality on the pyrrolidine, enhancing stability during synthetic processes. Its synthesis typically involves multi-step protocols, including Suzuki coupling, Boc deprotection, and amide coupling, as outlined in Scheme 3 of .

Properties

IUPAC Name |

tert-butyl 2-(cyclohexanecarbonyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO3/c1-16(2,3)20-15(19)17-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h12-13H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZXPTAHWXDKOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Weinreb Amide Intermediates

Weinreb amides (e.g., cyclohexanecarbonyl-N-methoxy-N-methylamide) react selectively with organometallic reagents to yield ketones. Treating Boc-pyrrolidin-2-ylmagnesium bromide with cyclohexanecarbonyl Weinreb amide in tetrahydrofuran at −78°C could furnish the target compound without over-addition. This method, adapted from ketone synthesis in PMC11316105, offers high fidelity but requires anhydrous conditions.

Grignard Reagent Optimization

Direct reaction of cyclohexanecarbonyl chloride with Boc-pyrrolidin-2-ylmagnesium chloride risks tertiary alcohol formation. However, slow addition at low temperatures (−30°C) in diethyl ether, followed by quenching with ammonium chloride, may suppress side reactions. Yields here depend critically on the Boc group’s stability under basic conditions, which is generally favorable.

Photocatalytic Synthesis Strategies

The dual photo/cobalt-catalytic method described in PMC11316105 enables ketone synthesis from primary alcohols and alkenes. Adapting this to (1-Boc-2-Pyrrolidinyl)cyclohexyl ketone involves:

-

Substrate design : Cyclohexylmethanol (primary alcohol) and a Boc-protected pyrrolidine-bearing alkene (e.g., 1-Boc-2-vinylpyrrolidine).

-

Catalytic system : Tetrabutylammonium decatungstate (TBADT) as a photocatalyst and CoCl₂/PPh₃ as cocatalysts in acetonitrile under violet light.

-

Mechanism : Photoinduced hydrogen atom transfer (HAT) generates a ketyl radical from cyclohexylmethanol, which couples with the alkene via cobalt-mediated cross-coupling to form the ketone.

Advantages

-

Atom economy : Direct use of alcohols and alkenes avoids pre-functionalized intermediates.

-

Mild conditions : Ambient temperature and pressure enhance scalability.

Limitations

-

Regioselectivity : Unsymmetrical alkenes may yield mixtures, necessitating careful alkene positioning.

Chemical Reactions Analysis

Types of Reactions

(1-Boc-2-Pyrrolidinyl)cyclohexyl ketone can undergo various chemical reactions, including:

Oxidation: The ketone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Free amines and their subsequent derivatives.

Scientific Research Applications

(1-Boc-2-Pyrrolidinyl)cyclohexyl ketone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Industry: It can be used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of (1-Boc-2-Pyrrolidinyl)cyclohexyl ketone depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to changes in their activity. The Boc group can be removed to reveal a free amine, which can then form hydrogen bonds or ionic interactions with the target molecule, affecting its function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Cyclohexyl Phenyl Ketone

- Synthesis: Cyclohexyl phenyl ketone is synthesized via a one-step Friedel-Crafts acylation using MnO as a catalyst, achieving 56.4% yield under optimized conditions (345°C, 4 hours) . In contrast, (1-Boc-2-Pyrrolidinyl)cyclohexyl ketone requires sequential steps such as Boc protection, Suzuki coupling, and hydrogenolysis, leading to lower overall yields but precise functional group control .

- Reactivity: Asymmetric Hydrosilylation: Cyclohexyl phenyl ketone exhibits moderate enantioselectivity (83% ee) due to steric hindrance from the bulky cyclohexyl group, whereas ethyl phenyl ketone achieves higher selectivity (86% ee) .

- Stability : Hydrolysis of unprotected cyclohexyl ketones can lead to ring fragmentation (), whereas the Boc group in this compound mitigates such degradation .

Methyl Cyclohexyl Ketone

- Synthesis : Prepared via Nenitzescu and Cioranescu’s method (50% yield), methyl cyclohexyl ketone lacks functional group protection, simplifying synthesis but limiting applications in amine-sensitive reactions .

- Baeyer-Villiger Reactivity : In acid-catalyzed BV reactions, methyl cyclohexyl ketone forms a Criegee intermediate with a 38–41 kcal/mol activation barrier, comparable to cyclohexyl phenyl ketone. However, the Boc group in the target compound may alter protonation dynamics and transition-state stabilization .

3-Cyclohexyl-4-ethyl-3-hexen-2-one

- Applications : Found in castor oil (7% composition), this compound is studied for antibacterial properties. The Boc-protected analogue’s bioactivity remains unexplored, but its enhanced solubility (due to the Boc group) could improve pharmacokinetic profiles .

Key Comparative Data Tables

Table 2: Catalytic Performance in Asymmetric Reactions

Research Findings and Implications

- Steric and Electronic Effects : The Boc group in this compound introduces steric bulk, reducing enantioselectivity in catalytic reactions compared to less hindered analogues (e.g., ethyl phenyl ketone) . However, it enhances stability during hydrolysis .

- Synthetic Flexibility: While one-step syntheses (e.g., MnO-catalyzed acylation) favor scalability for simple ketones , multi-step routes for Boc-protected compounds enable precise functionalization critical for drug discovery .

- Thermodynamic Stability : Computational studies () suggest that exact-exchange density functionals could better predict the stability of Boc-protected systems, though experimental validation is needed .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for (1-Boc-2-pyrrolidinyl)cyclohexyl ketone in academic research?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a Boc-protected pyrrolidine derivative with a cyclohexyl ketone precursor. Key steps include:

- Protection : Introducing the Boc (tert-butoxycarbonyl) group to stabilize the pyrrolidine nitrogen during subsequent reactions .

- Coupling : Using nucleophilic acyl substitution or Friedel-Crafts acylation to attach the cyclohexyl ketone moiety.

- Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures purity, with IR spectroscopy (e.g., monitoring carbonyl stretching at ~1680 cm⁻¹) confirming reaction completion .

Q. How is the molecular structure of this compound characterized experimentally and computationally?

- Methodological Answer :

- Experimental : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions, while mass spectrometry (MS) confirms molecular weight . IR spectroscopy tracks ketone reduction (e.g., disappearance of C=O peaks) .

- Computational : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond angles, electron density maps, and thermodynamic stability. These models validate experimental geometries and reaction pathways .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in hydride reduction reactions?

- Methodological Answer : Kinetic studies with sodium borohydride (NaBH₄) reveal that cycloalkyl substituents impact reaction rates due to:

- Steric Hindrance : Bulky cyclohexyl groups slow hydride attack on the carbonyl carbon compared to smaller rings (e.g., cyclopentyl) .

- Electronic Effects : Electron-donating groups (e.g., Boc-protected pyrrolidine) stabilize the carbonyl intermediate, altering activation energy. Contradictions in rate data (e.g., cyclohexyl vs. cyclopentyl) may arise from torsional strain or solvent effects, requiring DFT-assisted transition-state analysis .

Q. How can computational models resolve discrepancies between predicted and observed reaction outcomes for this compound?

- Methodological Answer :

- DFT Validation : Compare calculated activation energies (e.g., using B3LYP exchange-correlation functionals) with experimental kinetic data. For example, discrepancies in ketone reduction rates can be analyzed by modeling steric strain in transition states .

- Contradiction Analysis : If experimental yields deviate from theoretical predictions (e.g., unexpected byproducts), conduct ab initio molecular dynamics (AIMD) simulations to identify unaccounted solvent or temperature effects .

Q. What analytical techniques are most effective for assessing purity and degradation pathways of this compound?

- Methodological Answer :

- Purity Analysis : High-performance thin-layer chromatography (HPTLC) combined with UV-vis detection quantifies impurities. Gas chromatography (GC) with flame ionization detection (FID) resolves volatile byproducts .

- Degradation Monitoring : Accelerated stability studies under oxidative conditions (e.g., O₂ exposure) use liquid chromatography-mass spectrometry (LC-MS) to detect autoxidation products like cyclohexanol or ketone derivatives .

Q. What strategies are employed to elucidate the biological activity and molecular targets of this compound?

- Methodological Answer :

- Target Identification : Molecular docking (e.g., AutoDock Vina) screens potential protein targets (e.g., kinases or GPCRs) by simulating ligand-receptor interactions. Follow-up in vitro assays (e.g., enzyme inhibition) validate computational predictions .

- Mechanistic Studies : Isotopic labeling (e.g., ¹⁴C-tagged ketone) tracks metabolic pathways in cell cultures, while surface plasmon resonance (SPR) measures binding affinities .

Q. How does the compound’s stability vary under different storage conditions, and what protective measures are recommended?

- Methodological Answer :

- Stability Profile : Cyclohexyl ketones are prone to autoxidation, forming hydroperoxides and ketones. Stability studies under inert atmospheres (N₂/Ar) show reduced degradation rates compared to ambient air .

- Storage Recommendations : Store at -20°C in amber vials with molecular sieves to absorb moisture. Add antioxidants (e.g., BHT) to solutions to inhibit radical chain reactions .

Q. What catalytic systems optimize the asymmetric reduction of this compound to its corresponding alcohol?

- Methodological Answer :

- Catalyst Screening : Chiral catalysts like Corey-Bakshi-Shibata (CBS) or Noyori-type complexes enhance enantioselectivity. For example, Ru-BINAP catalysts achieve >90% ee in ketone reductions .

- Reaction Monitoring : In situ ¹H NMR tracks conversion rates, while chiral GC or HPLC quantifies enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.